Cas no 4553-27-9 (3-(4-benzylpiperazin-1-yl)propan-1-amine)
3-(4-benzylpiperazin-1-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinepropanamine,4-(phenylmethyl)-
- 3-(4-BENZYL-PIPERAZIN-1-YL)-PROPYLAMINE
- 3-(4-Benzyl-piperazinyl)propanamine
- 1-(3-amino-1-propyl)-4-(phenylmethyl)piperazine
- 1-(3-aminopropyl)-4-benzylpiperazine
- 1-Benzyl-4-(3-aminopropyl)-piperazin
- 3-(4-benzyl-1-piperazinyl)propylamine
- 3-(4-benzylpiperazin-1-yl)propylamine
- 3-[4-benzylpiperazinyl]propylamine
- ChemDiv2_003413
- PubChem12267
- SureCN544347
- 4-Benzyl-1-(3-aminopropyl)piperazine
- 3-(4-benzylpiperazin-1-yl)propan-1-amine
- HMS1378L03
- DTXSID70389894
- BB 0253195
- EU-0099996
- 4553-27-9
- FT-0604303
- AKOS000172196
- DQZBCJSBHYEUAY-UHFFFAOYSA-N
- MFCD03701704
- [3-(4-Benzylpiperazin-1-yl)propyl]amine
- SCHEMBL544347
- AB01334408-02
- NCGC00342484-01
- Z316909494
- EN300-36213
- A7172
- CS-0247264
-
- MDL: MFCD03701704
- Inchi: 1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2
- InChI Key: DQZBCJSBHYEUAY-UHFFFAOYSA-N
- SMILES: N1(CCCN)CCN(CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 233.18939
- Monoisotopic Mass: 233.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.5A^2
- XLogP3: 1
Experimental Properties
- Density: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 355.1°C at 760 mmHg
- Flash Point: 166.1°C
- Refractive Index: 1.556
- Solubility: Soluble (120 g/l) (25 º C),
- PSA: 32.5
3-(4-benzylpiperazin-1-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B704538-50mg |
3-(4-Benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B704538-100mg |
3-(4-Benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B704538-500mg |
3-(4-Benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 500mg |
$ 250.00 | 2022-06-06 | ||
| Fluorochem | 030830-250mg |
3-(4-Benzyl-piperazin-1-yl)-propylamine |
4553-27-9 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 030830-1g |
3-(4-Benzyl-piperazin-1-yl)-propylamine |
4553-27-9 | 1g |
£256.00 | 2022-03-01 | ||
| Fluorochem | 030830-5g |
3-(4-Benzyl-piperazin-1-yl)-propylamine |
4553-27-9 | 5g |
£1024.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008513-1g |
3-(4-Benzyl-piperazin-1-yl)-propylamine |
4553-27-9 | 1g |
6144CNY | 2021-05-07 | ||
| abcr | AB412655-500 mg |
[3-(4-Benzylpiperazin-1-yl)propyl]amine |
4553-27-9 | 500mg |
€406.00 | 2023-04-24 | ||
| abcr | AB412655-1 g |
[3-(4-Benzylpiperazin-1-yl)propyl]amine |
4553-27-9 | 1g |
€489.50 | 2023-04-24 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008513-1g |
3-(4-Benzyl-piperazin-1-yl)-propylamine |
4553-27-9 | 1g |
6144.0CNY | 2021-07-13 |
3-(4-benzylpiperazin-1-yl)propan-1-amine Suppliers
3-(4-benzylpiperazin-1-yl)propan-1-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-(4-benzylpiperazin-1-yl)propan-1-amine
Professional Introduction to 3-(4-benzylpiperazin-1-yl)propan-1-amine (CAS No. 4553-27-9)
3-(4-benzylpiperazin-1-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 4553-27-9, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and utility in medicinal chemistry. The structural framework of 3-(4-benzylpiperazin-1-yl)propan-1-amine incorporates a benzyl group and a piperazine moiety, making it a versatile scaffold for designing novel therapeutic agents.
The benzyl group in this molecule contributes to its lipophilicity, enhancing its ability to cross biological membranes, which is a crucial factor in drug absorption and distribution. Additionally, the piperazine ring is known for its role in modulating various neurotransmitter systems, particularly those involving serotonin and dopamine. These characteristics make 3-(4-benzylpiperazin-1-yl)propan-1-amine a valuable intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Recent advancements in pharmaceutical research have highlighted the potential of piperazine derivatives in treating conditions such as depression, anxiety, and schizophrenia. Studies have demonstrated that compounds incorporating the piperazine moiety can interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), thereby modulating neurotransmitter activity. The benzyl substituent further enhances the binding affinity and selectivity of these derivatives, making them promising candidates for drug development.
In particular, 3-(4-benzylpiperazin-1-yl)propan-1-amine has been investigated for its role in developing novel antipsychotic agents. Antipsychotic drugs are essential for managing symptoms of schizophrenia and bipolar disorder, and the introduction of new compounds with improved efficacy and reduced side effects remains a priority in clinical research. The structural features of 3-(4-benzylpiperazin-1-yl)propan-1-amine make it an attractive candidate for further exploration in this context.
The synthesis of 3-(4-benzylpiperazin-1-yl)propan-1-amine involves multi-step organic reactions, typically starting from readily available precursors such as 4-benzylpiperazine and propanal derivatives. The reaction sequence often includes nucleophilic substitution and reduction steps to introduce the amine functionality at the propyl chain. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards.
The pharmacological profile of 3-(4-benzylpiperazin-1-yloxy)propanol has been extensively studied in preclinical models. These studies have revealed its potential as a serotonin-dopamine antagonist, which is a key mechanism of action for many antipsychotic drugs. The compound's ability to modulate receptor activity without causing significant side effects makes it a promising candidate for further development.
In conclusion, 3-(4-benzylpiperazin-yloxy)propanol is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for designing novel therapeutic agents targeting neurological and psychiatric disorders. As research continues to uncover new applications for piperazine derivatives, compounds like 3-(4-benzylpiperazin-yloxy)propanol will undoubtedly play a crucial role in advancing medical treatments.
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